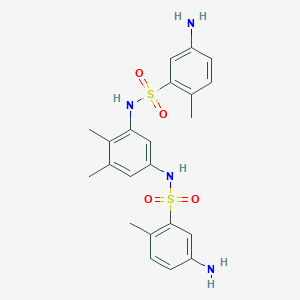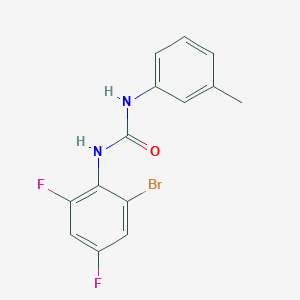
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide), also known as DMP 323, is a sulfonamide compound that has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 exerts its pharmacological effects by binding to the active site of CA IX and COX-2, thereby inhibiting their enzymatic activity. The inhibition of CA IX leads to decreased tumor growth and increased sensitivity to chemotherapy, while the inhibition of COX-2 leads to reduced inflammation and pain.
Biochemical and Physiological Effects:
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have implications for the treatment of glaucoma and epilepsy. N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 in lab experiments is its high potency and selectivity for CA IX and COX-2. This allows for more precise and targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation of using N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 is its low aqueous solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the use of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 in scientific research. One area of interest is the development of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 analogs with improved aqueous solubility and pharmacokinetic properties. Another area of interest is the exploration of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 as a potential treatment for other diseases such as glaucoma and epilepsy. Additionally, the combination of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 with other chemotherapeutic agents may enhance its anticancer activity and reduce the risk of drug resistance.
Méthodes De Synthèse
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 can be synthesized by reacting 4,5-dimethylisophthalic acid with 5-amino-2-methylbenzenesulfonamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been extensively studied as a potential therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. Its ability to inhibit the activity of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many solid tumors, has made it a promising candidate for cancer treatment. Additionally, N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to have anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-13-5-7-17(23)10-21(13)31(27,28)25-19-9-15(3)16(4)20(12-19)26-32(29,30)22-11-18(24)8-6-14(22)2/h5-12,25-26H,23-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNANKVZMTOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C(=C2)C)C)NS(=O)(=O)C3=C(C=CC(=C3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)